2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and furan intermediates, followed by their coupling with the pyrazole derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenoxy and pyrazole moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the phenoxy and pyrazole moieties .
Scientific Research Applications
2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, phenoxy, and pyrazole derivatives that share structural similarities with 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE. Examples include:
- 2-(3,5-Dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(3,5-Dimethylphenoxy)-N-(pyrazol-5-yl)acetamide
- 2-(3,5-Dimethylphenoxy)-N-(furan-2-yl)acetamide .
Uniqueness
The uniqueness of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-13-8-14(2)10-16(9-13)24-12-18(22)20-17-5-6-19-21(17)11-15-4-3-7-23-15/h3-10H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
IOLWTJHJKUKZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)C |
Origin of Product |
United States |
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